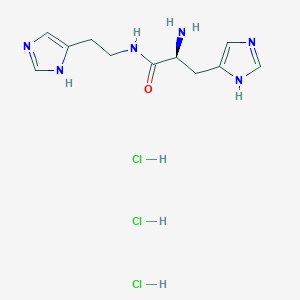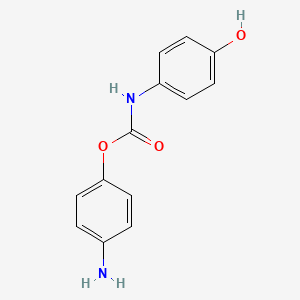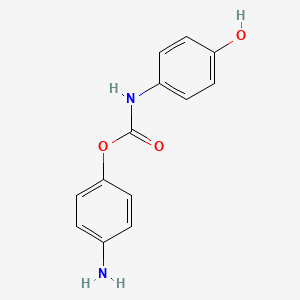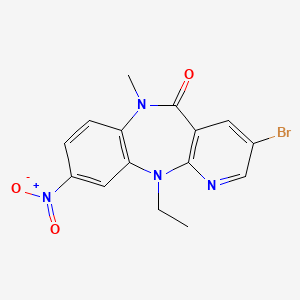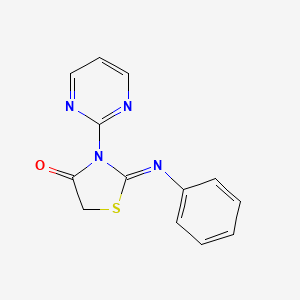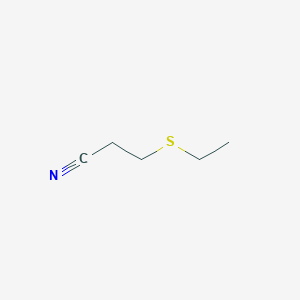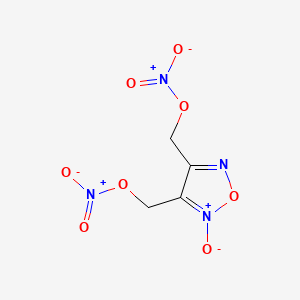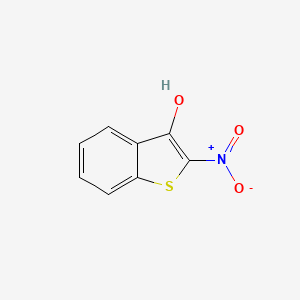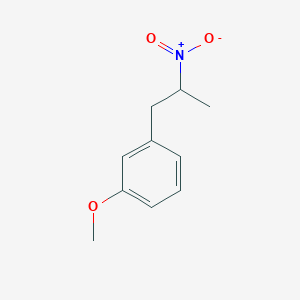
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium is a nitrogen-containing heterocyclic compound. It is part of the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate reagents under controlled conditions. One common method includes the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to form substituted products . The reaction conditions often require heating and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are efficient for producing heterocyclic compounds. These methods often utilize catalysts to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of new compounds.
Substitution: The nitrogen atoms in the imidazole ring can participate in substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions typically require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include amides, sulfonamides, ureas, and thioureas. These products have been studied for their potential biological activities, including cytotoxicity against cancer cell lines .
Aplicaciones Científicas De Investigación
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of (4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite: This compound is used as a catalyst in the synthesis of pyrazolophthalazines.
1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives: These compounds are synthesized using multicomponent reactions and have shown potential in medicinal chemistry.
Uniqueness
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C3H7N4O2+ |
|---|---|
Peso molecular |
131.11 g/mol |
Nombre IUPAC |
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium |
InChI |
InChI=1S/C3H7N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H,8,9)(H2,4,5,6)/q+1 |
Clave InChI |
GDOMQBBBBQGRFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)N[N+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


